molecular formula C5H5BBrNO2 B1275622 5-Bromopyridine-3-boronic acid CAS No. 452972-09-7

5-Bromopyridine-3-boronic acid

Cat. No. B1275622
Key on ui cas rn: 452972-09-7
M. Wt: 201.82 g/mol
InChI Key: ICCGFOKNFZWCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181272B2

Procedure details

A mixture of (5-bromopyridin-3-yl)boronic acid (330 mg, 1.6 mmol), nickel(II) iodide (15 mg, 0.049 mmol), trans-2-amino-cyclohexanol hydrochloride (7 mg, 0.049 mmol) and sodium bis(trimethylsilyl)amide solution in THF (1M; 1.6 mL, 1.6 mmol) in 2-propanol (2 mL) is stirred under Ar for 10 min. 3-Iodo-oxetane (150 mg, 0.82 mmol) is added and the mixture is heated at 80° C. for 90 min. After cooling to room temperature, the mixture is filtered through diatomaceous earth, rinsing thoroughly with EtOH. The filtrate is concentrated to give crude product. Purification by flash column chromatography affords 50 mg of 3-bromo-5-oxetan-3-yl-pyridine.
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
7 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
nickel(II) iodide
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[N:6][CH:7]=1.Cl.N[C@@H]1CC[CH2:16][CH2:15][C@H:14]1[OH:19].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].C1COCC1.IC1COC1>CC(O)C.[Ni](I)I>[Br:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([CH:15]2[CH2:14][O:19][CH2:16]2)[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1)B(O)O
Name
Quantity
7 mg
Type
reactant
Smiles
Cl.N[C@H]1[C@@H](CCCC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
1.6 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
CC(C)O
Name
nickel(II) iodide
Quantity
15 mg
Type
catalyst
Smiles
[Ni](I)I
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
IC1COC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred under Ar for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture is filtered through diatomaceous earth
WASH
Type
WASH
Details
rinsing thoroughly with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=NC=C(C1)C1COC1
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: CALCULATEDPERCENTYIELD 476.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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